![molecular formula C14H17NO3 B12965531 Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (7-oxabicyclo[221]heptan-2-yl)carbamate is a compound that features a unique bicyclic structure This compound is part of the 7-oxabicyclo[221]heptane family, which is known for its interesting chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles like sodium azide or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the bicyclic structure allows for specific binding interactions with protein targets, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar bicyclic structure but lacking the benzyl and carbamate groups.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Norcantharidin: A derivative of cantharidin with similar properties.
Uniqueness
Benzyl (7-oxabicyclo[22The combination of these functional groups with the bicyclic structure provides a versatile platform for chemical modifications and biological studies .
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
benzyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate |
InChI |
InChI=1S/C14H17NO3/c16-14(17-9-10-4-2-1-3-5-10)15-12-8-11-6-7-13(12)18-11/h1-5,11-13H,6-9H2,(H,15,16) |
InChI-Schlüssel |
HLLGSSPVXRJBDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



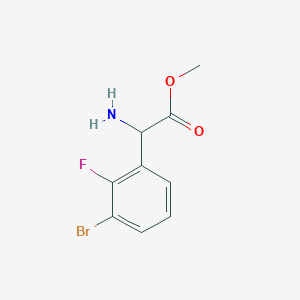


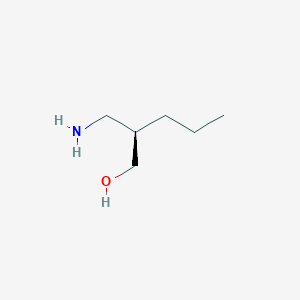
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
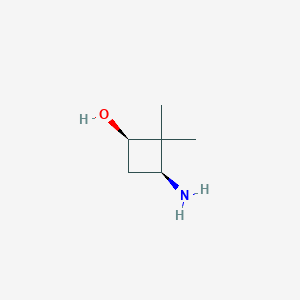
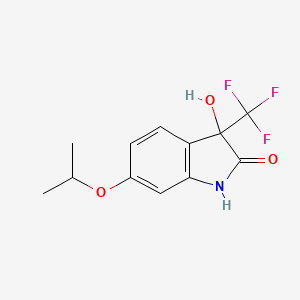
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)

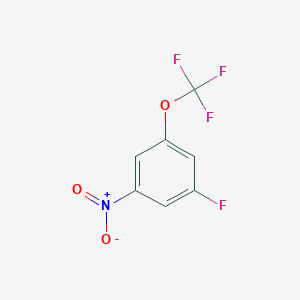
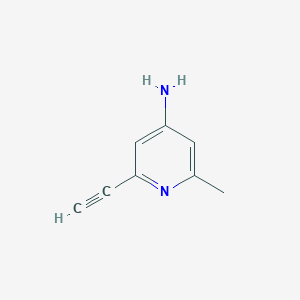
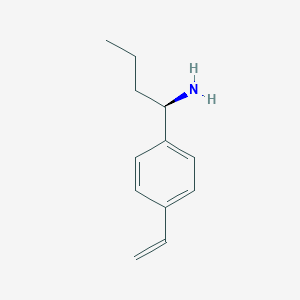
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
